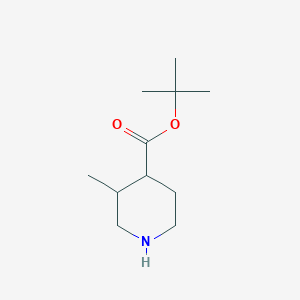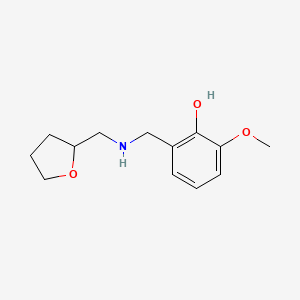
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure.
Preparation Methods
The synthesis of 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . This reaction forms the 1,4-benzoxathiine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new drugs, particularly for its potential anticancer and antimicrobial properties.
Agrochemicals: It has been explored as a potential pesticide or herbicide due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine can be compared to other heterocyclic compounds containing oxygen and sulfur, such as:
2,3-Dihydro-1,4-benzoxathiine: A similar compound without the ethan-1-amine group, used in various chemical applications.
Phenoxathiine: Another related compound with a different ring structure, known for its use in dyes and pigments. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethanamine |
InChI |
InChI=1S/C10H13NOS/c11-6-5-8-7-13-10-4-2-1-3-9(10)12-8/h1-4,8H,5-7,11H2 |
InChI Key |
XDFWENMLDSZLDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2S1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


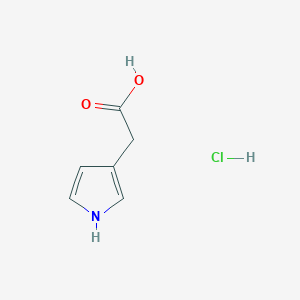
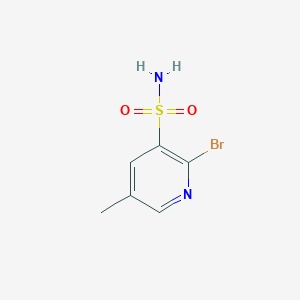

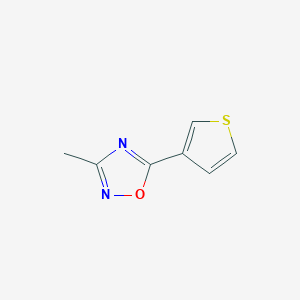
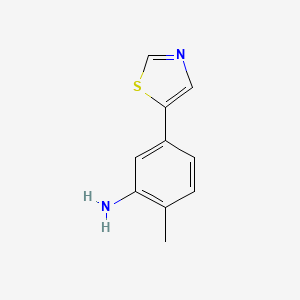
![1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13251445.png)

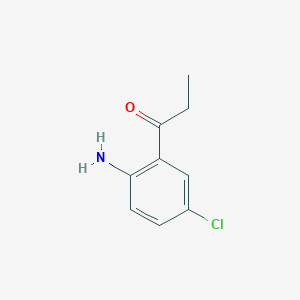
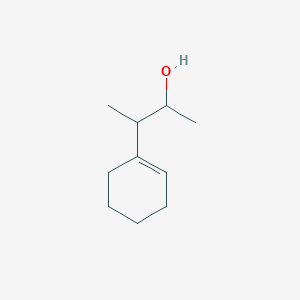
![(1H-Imidazol-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B13251464.png)

